molecular formula C15H10F3NO B11844631 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one

2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one

Cat. No.: B11844631
M. Wt: 277.24 g/mol
InChI Key: SUYKVPJSYFCEFI-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. One common method is the reaction of 3-(trifluoromethyl)aniline with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and catalytic methods, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological disorders. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the receptor, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate compared to similar compounds lacking the trifluoromethyl group .

Properties

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-one

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)11-5-3-6-12(8-11)19-9-10-4-1-2-7-13(10)14(19)20/h1-8H,9H2

InChI Key

SUYKVPJSYFCEFI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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